![molecular formula C12H12O2 B11826151 [2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)
[2-(Hydroxymethyl)naphthalen-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Hydroxymethyl)naphthalen-1-yl]methanol: is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring two hydroxymethyl groups attached to the first and second positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)naphthalen-1-yl]methanol typically involves the reduction of naphthalene-1,2-dicarboxylic acid or its derivatives. One common method is the reduction of naphthalene-1,2-dicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
C10H6(CO2H)2+4LiAlH4→C10H6(CH2OH)2+2LiAlH2O2+2H2O
The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also a viable method. This approach offers higher efficiency and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [2-(Hydroxymethyl)naphthalen-1-yl]methanol can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form naphthalene-1,2-dimethanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various esters and ethers depending on the substituent.
Applications De Recherche Scientifique
Chemistry: [2-(Hydroxymethyl)naphthalen-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of [2-(Hydroxymethyl)naphthalen-1-yl]methanol and its derivatives depends on their specific applications. In biological systems, these compounds may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, derivatives with antimicrobial properties may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Naphthalene-1,2-dimethanol: Similar structure but lacks hydroxyl groups.
Naphthalene-1,2-dicarboxylic acid: Oxidized form of [2-(Hydroxymethyl)naphthalen-1-yl]methanol.
1,2-Dihydroxynaphthalene: Contains hydroxyl groups but lacks methanol groups.
Uniqueness:
This compound is unique due to the presence of both hydroxyl and methanol groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
[1-(hydroxymethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H12O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6,13-14H,7-8H2 |
Clé InChI |
HETNNUSMWLIANA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



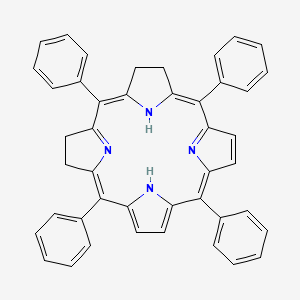

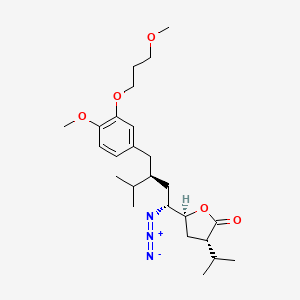

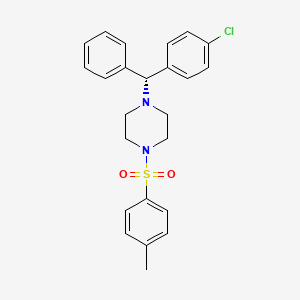
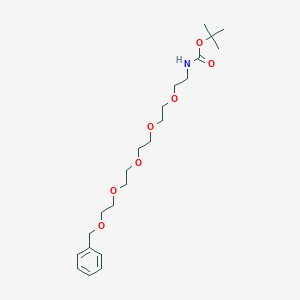


![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


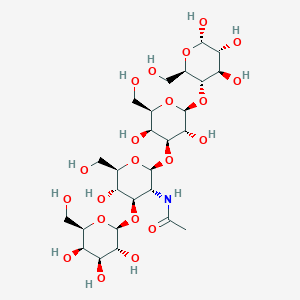
![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)
